- Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Preactivation and Reactivity Based Chemoselective One-Pot GlycosylationsJournal of Organic Chemistry, 2007, 72(23), 8958-8961,
Cas no 959862-91-0 (SSEA-1-PrNH2)

SSEA-1-PrNH2 structure
Produktname:SSEA-1-PrNH2
SSEA-1-PrNH2 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- SSEA-1-PrNH2
- Fucα(1-3)[Galβ(1-4)]GlcNAcβ(1-3)Galβ(1-4)Glc-β-propylamine
- β-D-Glucopyranoside, 3-aminopropyl O-6-deoxy-α-L-galactopyranosyl-(1→3)-O-[β-D-galactopyranosyl-(1→4)]-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-
- 3-Aminopropyl O-6-deoxy-α-L-galactopyranosyl-(1→3)-O-[β-D-galactopyranosyl-(1→4)]-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside (ACI)
-
- Inchi: 1S/C35H62N2O25/c1-10-17(43)20(46)23(49)33(54-10)61-29-16(37-11(2)42)31(57-15(9-41)28(29)60-34-24(50)21(47)18(44)12(6-38)55-34)62-30-19(45)13(7-39)56-35(26(30)52)59-27-14(8-40)58-32(25(51)22(27)48)53-5-3-4-36/h10,12-35,38-41,43-52H,3-9,36H2,1-2H3,(H,37,42)/t10-,12+,13+,14+,15+,16+,17+,18-,19-,20+,21-,22+,23-,24+,25+,26+,27+,28+,29+,30-,31-,32+,33-,34-,35-/m0/s1
- InChI-Schlüssel: AUQREZNRUDIELU-JNVGAKKBSA-N
- Lächelt: O([C@@H]1O[C@@H](C)[C@@H](O)[C@@H](O)[C@@H]1O)[C@@H]1[C@@H](NC(=O)C)[C@H](O[C@H]2[C@@H](O)[C@@H](CO)O[C@@H](O[C@H]3[C@H](O)[C@@H](O)[C@H](OCCCN)O[C@@H]3CO)[C@@H]2O)O[C@H](CO)[C@H]1O[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1
Experimentelle Eigenschaften
- Dichte: 1.66±0.1 g/cm3(Predicted)
- Siedepunkt: 1219.2±65.0 °C(Predicted)
- pka: 12.68±0.70(Predicted)
SSEA-1-PrNH2 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A1188249-1mg |
N-((2S,3R,4R,5S,6R)-2-(((2S,3R,4S,5S,6R)-2-(((2R,3S,4R,5R,6R)-6-(3-Aminopropoxy)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)-6-(hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydr |
959862-91-0 | BR | 1mg |
$114.0 | 2024-04-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S873954-1mg |
SSEA-1-PrNH2 |
959862-91-0 | BR | 1mg |
¥950.00 | 2022-08-31 |
SSEA-1-PrNH2 Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 30 min, -78 °C
1.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt
1.3 Reagents: Tosyl chloride ; -78 °C
1.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C
1.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C
1.6 Reagents: Tosyl chloride ; 45 min, -78 °C
1.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C
1.8 Catalysts: Silver triflate ; 5 min, -78 °C
1.9 Reagents: Tosyl chloride ; 45 min, -78 °C
1.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C
2.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C
2.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
2.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt
2.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
2.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C
2.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt
1.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt
1.3 Reagents: Tosyl chloride ; -78 °C
1.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C
1.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C
1.6 Reagents: Tosyl chloride ; 45 min, -78 °C
1.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C
1.8 Catalysts: Silver triflate ; 5 min, -78 °C
1.9 Reagents: Tosyl chloride ; 45 min, -78 °C
1.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C
2.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C
2.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
2.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt
2.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
2.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C
2.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium cyanoborohydride Solvents: Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, 0 °C; 15 min, 0 °C
1.3 Reagents: Sodium bicarbonate ; 30 min, rt
2.1 Solvents: Dichloromethane ; 30 min, -78 °C
2.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt
2.3 Reagents: Tosyl chloride ; -78 °C
2.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C
2.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C
2.6 Reagents: Tosyl chloride ; 45 min, -78 °C
2.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C
2.8 Catalysts: Silver triflate ; 5 min, -78 °C
2.9 Reagents: Tosyl chloride ; 45 min, -78 °C
2.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C
3.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C
3.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
3.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt
3.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
3.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C
3.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, 0 °C; 15 min, 0 °C
1.3 Reagents: Sodium bicarbonate ; 30 min, rt
2.1 Solvents: Dichloromethane ; 30 min, -78 °C
2.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt
2.3 Reagents: Tosyl chloride ; -78 °C
2.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C
2.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C
2.6 Reagents: Tosyl chloride ; 45 min, -78 °C
2.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C
2.8 Catalysts: Silver triflate ; 5 min, -78 °C
2.9 Reagents: Tosyl chloride ; 45 min, -78 °C
2.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C
3.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C
3.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
3.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt
3.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
3.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C
3.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt
Referenz
- Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Preactivation and Reactivity Based Chemoselective One-Pot GlycosylationsJournal of Organic Chemistry, 2007, 72(23), 8958-8961,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C
1.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
1.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
1.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C
1.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
1.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
1.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C
1.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt
Referenz
- Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Preactivation and Reactivity Based Chemoselective One-Pot GlycosylationsJournal of Organic Chemistry, 2007, 72(23), 8958-8961,
SSEA-1-PrNH2 Raw materials
- a-L-Galactopyranoside,4-methylphenyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-1-thio-
- 4-Methylphenyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-6-O-(phenylmethyl)-1-thio-β-D-glucopyranoside
- 3-Azidopropyl 2,3,6-tris-O-(phenylmethyl)-4-O-[2,4,6-tris-O-(phenylmethyl)-β-D-galactopyranosyl]-β-D-glucopyranoside
SSEA-1-PrNH2 Preparation Products
SSEA-1-PrNH2 Verwandte Literatur
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
2. Book reviews
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Oligosaccharide
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Kohlenhydrate und Kohlenhydrat-Conjugate Oligosaccharide
959862-91-0 (SSEA-1-PrNH2) Verwandte Produkte
- 2171986-73-3(4-(chloromethyl)-5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole)
- 2138026-68-1(3-(1H-pyrazol-4-yl)propane-1-sulfonyl chloride)
- 109274-99-9(Furo[2,3-b]pyridine-3-carboxaldehyde)
- 2228746-76-5(tert-butyl N-(2-amino-1-hydroxy-4,4-dimethylpentan-3-yl)carbamate)
- 2649086-86-0(2-bromo-5-(2-isocyanatopropan-2-yl)furan)
- 21579-91-9(Piperazine-1,4-dicarboxylic acid bis-dimethylamide)
- 713096-21-0(1-(2,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine)
- 2172200-90-5(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}oxolane-3-carboxylic acid)
- 1214358-54-9(2-chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid)
- 956232-89-6(5-((Z)-[2-(1H-PYRAZOL-1-YL)PHENYL]METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE)
Empfohlene Lieferanten
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge
